6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMQPFCUXJPYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743190 | |
| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52833-43-9 | |
| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Preparation Methods
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| a. Bromination | Introduction of bromine at the 6-position of the pyridopyrimidine core | Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine, typically under controlled temperature conditions | , |
| b. Trifluoromethylation | Incorporation of the trifluoromethyl group at the 2-position | Use of electrophilic trifluoromethylating reagents like Togni’s reagent or trifluoromethyl iodide (CF3I) in the presence of catalysts such as copper or silver salts | , |
| c. Cyclization to form heterocyclic core | Formation of the pyrido[2,3-d]pyrimidin-4-one ring system | Condensation of appropriate amino heterocycles with formyl or acyl derivatives under reflux conditions, often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |
Detailed Synthetic Route
Step 1: Synthesis of the Pyridopyrimidine Intermediate
- Starting from 2-aminopyridine derivatives, a condensation with formamide or formic acid derivatives is performed to generate the pyrimidine ring fused to the pyridine nucleus.
- This step often involves heating under reflux with acid or base catalysis to promote ring closure.
Step 2: Bromination at the 6-Position
- The pyridopyrimidine core undergoes selective bromination at the 6-position using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.
- Reaction conditions are carefully controlled to prevent over-bromination.
Step 3: Introduction of the Trifluoromethyl Group
- The trifluoromethyl group is introduced via electrophilic trifluoromethylation.
- Reagents like Togni’s reagent or CF3I are employed, often in the presence of copper catalysts, under mild conditions to achieve regioselectivity at the 2-position.
Step 4: Purification and Characterization
- The crude product is purified via recrystallization or chromatography.
- Structural confirmation involves NMR, IR, and mass spectrometry, ensuring the correct substitution pattern.
Variations and Optimizations
Research indicates that modifications in the reaction conditions, such as temperature, solvent polarity, and reagent equivalents, significantly influence yield and regioselectivity. For example, using polar aprotic solvents like DMSO enhances the electrophilic trifluoromethylation efficiency.
Data Table Summarizing Preparation Parameters
Notes on Practical Considerations
- The heterocyclic intermediates are highly reactive; thus, immediate use after synthesis is recommended to prevent degradation.
- Purification techniques such as column chromatography or recrystallization are essential for obtaining analytically pure compounds.
- Safety precautions must be observed when handling halogenating and trifluoromethylating reagents due to their toxicity and volatility.
Biological Activity
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one, with the CAS number 52833-43-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C₈H₃BrF₃N₃O
- Molecular Weight : 294.03 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold exhibit diverse biological activities, particularly as inhibitors of various kinases and as potential anticancer agents. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have explored the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. Notably:
- Pim Kinase Inhibition : A study demonstrated that derivatives similar to this compound showed significant inhibition of Pim-1 kinase. Compounds with structural modifications exhibited IC₅₀ values ranging from 1.18 to 8.83 μM against various cancer cell lines (MCF7, HCT116, PC3) .
- Mechanism of Action : The mechanism involves binding to the ATP site of the Pim-1 kinase, which is crucial for cell proliferation and survival in cancer cells. Molecular docking studies indicate favorable interactions between these compounds and the enzyme's active site .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on other enzymes:
- Dihydrofolate Reductase (DHFR) : Compounds in this class have shown potential as DHFR inhibitors, which are vital in cancer therapy due to their role in nucleotide synthesis .
Structure-Activity Relationship (SAR)
The presence of the bromine and trifluoromethyl groups significantly influences the biological activity of the compound:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances binding affinity |
| Trifluoromethyl | Increases lipophilicity and stability |
Case Studies
A notable case study involved synthesizing various derivatives based on the pyrido[2,3-d]pyrimidine framework. Among these, compounds with specific substitutions showed enhanced cytotoxicity against breast cancer cell lines. For instance:
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as a precursor for synthesizing novel therapeutic agents. The bicyclic structure is often associated with bioactive compounds, including kinase inhibitors and anti-cancer drugs.
Potential Applications in Drug Development:
- Kinase Inhibition : Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. Investigations into the kinase inhibitory activity of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one could reveal its efficacy as an anti-cancer agent.
- Cytotoxicity Studies : The compound may exhibit cytotoxic properties that warrant further exploration in cancer cell lines to assess its potential as an anti-cancer drug.
Chemical Synthesis
The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution, enabling the synthesis of derivatives with different biological activities.
- Electrophilic Reactions : The trifluoromethyl group enhances electrophilicity, facilitating reactions with nucleophiles.
Case Study 1: Kinase Inhibition
In a study focusing on the synthesis of pyrido-pyrimidine derivatives, researchers evaluated the kinase inhibitory potential of several analogs derived from this compound. Preliminary results indicated promising activity against specific kinases implicated in tumor growth. Further optimization of the compound's structure could enhance its selectivity and potency.
Case Study 2: Anticancer Activity
Another study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that certain derivatives exhibited significant cell-killing properties, suggesting that modifications to the core structure could lead to more effective anti-cancer agents.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between 6-bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one and related analogs:
*Calculated based on molecular formula from .
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances stability and binding affinity compared to amino or unsubstituted analogs .
- Core Heteroatoms: Thieno[2,3-d]pyrimidinones (with sulfur) exhibit distinct electronic properties and antibacterial activity compared to pyrido[2,3-d]pyrimidinones (with nitrogen) .
- Spirocyclic Derivatives : The spirocyclohexane analog in shows unique diuretic activity, likely due to increased three-dimensionality and steric effects.
Pharmacokinetic and Toxicity Profiles
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration compared to hydroxyl or amino-substituted analogs .
- Metabolic Stability: Bromine at C6 reduces oxidative metabolism, while CF₃ minimizes CYP450 interactions, as seen in related pyridopyrimidinones .
- Toxicity: Thieno[2,3-d]pyrimidinones with bromine show higher cytotoxicity in vitro (e.g., IC₅₀ < 10 μM in tumor cells) , whereas pyrido[2,3-d]pyrimidinones with CF₃ substitutions demonstrate selective toxicity toward cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one?
- Methodology : The compound is synthesized via condensation reactions of 2-aminonicotinic acid derivatives. Key methods include:
-
Formic acid-mediated cyclization : Reaction of 2-amino-4,6-disubstituted pyridine carbonitriles with formic acid under reflux, achieving yields up to 90% .
-
One-pot bromination : Treatment of intermediates with DMF-DMA (dimethylformamide-dimethylacetal) followed by bromination and cyclization with propargylamine in AcOH, yielding 86% .
-
Microwave-assisted synthesis (MWI) : Using formamide at 150°C reduces reaction time (49% yield) .
Table 1: Representative Synthetic Routes
Method Reagents/Conditions Yield Reference Formic acid cyclization Formic acid, AcOH, H₂SO₄ (cat.) 90% Bromination/cyclization DMF-DMA, Br₂, AcOH 86% MWI with formamide 150°C, 30 min 49%
Q. How is the bromine substituent introduced at the 6-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core?
- Methodology : Bromination is typically achieved via electrophilic substitution or halogen exchange. For example:
- Direct bromination : Using bromine (Br₂) in acetic acid (AcOH) at 80°C .
- Halogen exchange : Reaction of chlorinated precursors with HBr or LiBr under reflux .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C2, bromine at C6) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 307.96 g/mol for C₈H₄BrF₃N₂O) .
- IR spectroscopy : Identification of carbonyl (C=O) stretching (~1700 cm⁻¹) and NH groups .
Advanced Research Questions
Q. How can substitution patterns at the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold enhance mPGES-1 inhibitory activity?
- Methodology :
-
Structure-activity relationship (SAR) : Modifications at C2 (trifluoromethyl) and C6 (bromine) improve enzyme inhibition. For example:
-
C2-CF₃ : Enhances lipophilicity and metabolic stability, critical for binding to mPGES-1's hydrophobic pocket .
-
C6-Br : Increases steric bulk, reducing off-target COX-2 interactions .
-
In vitro assays : Recombinant mPGES-1 inhibition assays (IC₅₀ values) and selectivity profiling against COX-1/2 .
Table 2: Key SAR Findings
Substituent Biological Effect Reference C2-CF₃ ↑ mPGES-1 inhibition (IC₅₀ < 1 µM) C6-Br ↓ COX-2 activity (selectivity ratio > 50)
Q. What strategies resolve contradictions in antibacterial activity data among derivatives?
- Methodology :
- Gram-positive vs. Gram-negative testing : Compound 7c (5-methyl, 7-phenyl) showed broad-spectrum activity (MIC: 2–8 µg/mL) against S. aureus and E. coli, while analogs with bulkier substituents (e.g., isopropyl) lost efficacy .
- Mechanistic studies : Time-kill assays and membrane permeability tests to differentiate bactericidal vs. bacteriostatic effects .
Q. How can computational approaches predict binding affinity with mPGES-1?
- Methodology :
- Molecular docking : Using X-ray structures of mPGES-1 (PDB: 4YL0) to model interactions with the trifluoromethyl group .
- QSAR modeling : Correlating Hammett σ values of substituents with IC₅₀ data .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Catalyst optimization : Tetrabutylammonium fluoride (TBAF) improves cyclization yields (77% vs. 40% without catalyst) .
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
